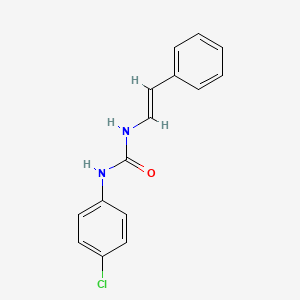

N-(4-chlorophenyl)-N'-styrylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[(E)-2-phenylethenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c16-13-6-8-14(9-7-13)18-15(19)17-11-10-12-4-2-1-3-5-12/h1-11H,(H2,17,18,19)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTTXZYKBASJOI-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CNC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Urea Derivatives Research

Urea (B33335) derivatives represent a privileged scaffold in medicinal chemistry, with a multitude of compounds having been developed for a wide range of therapeutic applications. nih.gov The urea functional group is a versatile hydrogen bond donor and acceptor, enabling it to interact with various biological targets such as enzymes and receptors. nih.gov This capacity for molecular recognition is a key driver for the extensive research into urea-containing molecules.

In modern drug discovery, aryl urea derivatives are a significant area of focus. researchgate.nethilarispublisher.comhilarispublisher.com The synthesis and evaluation of these compounds have led to the identification of agents with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.nethilarispublisher.com The general structure of an aryl urea, consisting of a central urea core flanked by aromatic rings, allows for systematic structural modifications to optimize biological activity and pharmacokinetic properties. The introduction of different substituents on the aryl rings can profoundly influence the compound's efficacy and selectivity.

N-(4-chlorophenyl)-N'-styrylurea fits squarely within this research paradigm. The 4-chlorophenyl group is a common substituent in bioactive molecules, often enhancing activity, while the styryl group provides a reactive and conformationally interesting feature. Research into related structures, such as other N-phenyl-N'-(substituted phenyl)ureas and styryl derivatives, aims to elucidate structure-activity relationships (SAR) that can guide the design of new therapeutic agents. nih.govnih.gov

Historical Trajectories of N 4 Chlorophenyl N Styrylurea Investigation in Scientific Literature

While specific historical research focused exclusively on N-(4-chlorophenyl)-N'-styrylurea is not extensively documented in readily available literature, the investigation of its core components—aryl ureas and styryl compounds—has a longer history. The pioneering synthesis of urea (B33335) by Friedrich Wöhler in 1828 marked the beginning of organic chemistry and laid the groundwork for the synthesis of its myriad derivatives. hilarispublisher.com

The exploration of aryl ureas as biologically active agents gained momentum in the 20th century. One of the earliest examples is the development of suramin, a complex urea derivative, which has been used as an antitrypanosomal agent for a century. frontiersin.org This historical success underscored the therapeutic potential of the urea scaffold and spurred further research into simpler aryl urea structures.

Investigations into various substituted aryl ureas have been ongoing, with a significant volume of research dedicated to their synthesis and biological screening. nih.goveurekaselect.comresearchgate.net The primary methods for synthesizing unsymmetrical ureas, such as this compound, traditionally involve the reaction of an isocyanate with an amine. nih.gov The historical development of these synthetic methodologies has been crucial for accessing a wide diversity of urea derivatives for biological evaluation.

Contemporary Research Landscape and Emerging Avenues for N 4 Chlorophenyl N Styrylurea Analogues

Established Synthetic Routes to this compound Architectures

The conventional synthesis of N,N'-disubstituted ureas, including the this compound framework, typically involves the reaction of an isocyanate with a primary or secondary amine. This method is widely employed due to its reliability and the commercial availability of a diverse range of starting materials.

For the synthesis of this compound, two primary pathways are feasible:

Reaction of 4-chlorophenyl isocyanate with styrylamine (B14882868) (cinnamylamine).

Reaction of styryl isocyanate with 4-chloroaniline (B138754).

The more common approach involves the use of 4-chlorophenyl isocyanate, which is a readily available reagent, and its reaction with styrylamine.

Mechanistic Elucidation of Key Reaction Steps

The fundamental reaction for the formation of the urea linkage is the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.

Mechanism: Amine Addition to Isocyanate

The reaction proceeds through a straightforward, typically uncatalyzed, nucleophilic addition mechanism:

The lone pair of electrons on the nitrogen atom of the amine (e.g., styrylamine) attacks the electrophilic carbon atom of the isocyanate group in 4-chlorophenyl isocyanate.

This attack leads to the formation of a zwitterionic intermediate.

A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen occurs, resulting in the formation of the stable urea derivative.

This reaction is generally high-yielding and proceeds under mild conditions.

Optimization of Reaction Parameters for Enhanced Yields and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and stoichiometry of the reactants.

| Parameter | Condition | Rationale |

| Solvent | Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (B52724) (CH3CN). rsc.org | These solvents effectively dissolve the reactants without interfering with the reaction. They prevent side reactions that could occur with protic solvents. |

| Temperature | Typically room temperature (20-25°C). Mild heating may be applied if the reaction is slow. researchgate.net | The reaction is often exothermic. Controlling the temperature prevents the formation of byproducts. |

| Stoichiometry | A slight excess of the amine component may be used. | This can help to ensure the complete consumption of the more expensive or reactive isocyanate, simplifying purification. |

| Purification | Recrystallization or column chromatography. rsc.org | Purification is often necessary to remove any unreacted starting materials or byproducts, such as di- or trimerized isocyanate. |

This table is interactive. You can sort and filter the data.

Innovative and Sustainable Approaches in this compound Synthesis

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods for creating complex molecules, including urea derivatives. These innovative approaches aim to reduce waste, avoid hazardous reagents, and increase molecular diversity.

Catalyst-Driven Synthetic Transformations

Catalysis offers a powerful tool for developing greener synthetic routes to ureas, often by avoiding the use of toxic phosgene (B1210022) derivatives for the synthesis of isocyanates.

Catalytic Systems for Urea Synthesis:

Carbonylative Approaches: Transition metal catalysts (e.g., palladium, rhodium) can facilitate the direct carbonylation of amines with carbon monoxide (CO) to form ureas. This approach avoids the need for pre-formed isocyanates.

Heterogeneous Catalysts: The use of solid-supported catalysts, such as zinc-based nanocrystals, can enable cleaner reactions with easier product separation and catalyst recycling. rsc.org For instance, ZnO nanoparticles have been used for the synthesis of triazoles in water, highlighting a trend towards aqueous, sustainable chemistry that could be adapted for urea synthesis. rsc.org

Biocatalysis: Enzymes, such as lipases, have been used to catalyze the formation of esters and could potentially be engineered or adapted for the synthesis of ureas under mild, environmentally friendly conditions. rsc.org

Multicomponent Reaction (MCR) Strategies for Urea Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. beilstein-journals.orgtcichemicals.com

MCRs for Urea-Containing Scaffolds:

Biginelli Reaction: This well-known MCR involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and a urea (or thiourea) to produce dihydropyrimidinones. tcichemicals.com By using a styryl-substituted aldehyde (cinnamaldehyde) and a 4-chlorophenyl-substituted urea, this reaction could be adapted to generate complex heterocyclic structures incorporating the key fragments of this compound.

Ugi Reaction: The Ugi four-component reaction (4-CR) is another powerful tool for creating diverse scaffolds. beilstein-journals.orgnih.gov While not directly producing ureas, it can generate complex amides which can be precursors to urea analogues or be incorporated into larger structures alongside a urea moiety.

The application of MCRs allows for the rapid synthesis of libraries of this compound analogues by varying the individual components, which is highly valuable in drug discovery. beilstein-journals.orgresearchgate.net

| MCR Type | Reactants | Potential Product Scaffold |

| Biginelli-type | Cinnamaldehyde, 1-(4-chlorophenyl)urea, Ethyl acetoacetate | Dihydropyrimidinone with styryl and 4-chlorophenyl substituents |

| Ugi-type | 4-chloroaniline, Cinnamaldehyde, an isocyanide, a carboxylic acid | α-acylamino carboxamide with styryl and 4-chlorophenyl groups |

This table is interactive. You can sort and filter the data.

Solid-Phase Organic Synthesis (SPOS) Applications for this compound Analogues

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of libraries of related compounds, where a starting material is attached to an insoluble polymer support and reactions are carried out in a stepwise manner. scispace.com This methodology simplifies purification, as excess reagents and byproducts are washed away, and allows for the automation of the synthetic process. scispace.com

SPOS Strategy for this compound Analogues:

A general strategy for the solid-phase synthesis of analogues would involve:

Immobilization: Attaching either 4-chloroaniline or styrylamine to a suitable resin via a linker. For example, an amine can be attached to a Wang resin or a Rink amide linker. units.it

Urea Formation: Reacting the resin-bound amine with a solution of the corresponding isocyanate (styryl isocyanate or 4-chlorophenyl isocyanate). Using an excess of the isocyanate in solution drives the reaction to completion. scispace.com

Cleavage: Once the synthesis is complete, the desired urea analogue is cleaved from the solid support. The choice of linker determines the cleavage conditions (e.g., acid-labile linkers like the Wang or Rink amide linker are cleaved with trifluoroacetic acid). 5z.com

This approach allows for the generation of a library of analogues by using a variety of substituted anilines or styrylamines attached to the resin, or by using a diverse set of isocyanates in the solution phase.

| Component | Description |

| Solid Support | Polystyrene resins (e.g., Merrifield resin) or polyethylene (B3416737) glycol-grafted polystyrene (e.g., TentaGel) are commonly used. 5z.com |

| Linker | Acid-labile linkers such as Wang or Rink amide linkers are suitable for attaching the amine component. units.it |

| Reagents | Excess reagents are used in the solution phase to ensure complete reaction of the resin-bound substrate. scispace.com |

| Automation | The repetitive nature of washing and reaction steps makes SPOS amenable to automation for high-throughput synthesis. scispace.com |

This table is interactive. You can sort and filter the data.

Chemoenzymatic Synthesis and Biocatalysis in this compound Production

The burgeoning field of biocatalysis, which harnesses the catalytic power of enzymes for chemical transformations, offers a promising avenue for the synthesis of complex molecules like this compound and its analogs. Chemoenzymatic approaches, which strategically combine enzymatic steps with traditional chemical synthesis, are gaining significant traction due to their potential for high selectivity, milder reaction conditions, and reduced environmental impact compared to purely chemical routes. nih.govnih.gov While specific literature detailing the direct chemoenzymatic synthesis of this compound is not yet prevalent, the synthesis of structurally related urea derivatives through biocatalysis provides a strong foundation for developing such methodologies.

Enzymes, particularly lipases, have demonstrated considerable versatility in catalyzing the formation of amide and urea bonds. scielo.brrsc.org These enzymes, which naturally hydrolyze esters, can be employed in non-aqueous environments to drive the reverse reaction—synthesis. mdpi.comnih.gov This capability is central to their application in the production of substituted ureas.

A plausible chemoenzymatic strategy for producing this compound could involve the lipase-catalyzed reaction between a suitable amine and an isocyanate or a urea precursor. For instance, a potential enzymatic step could be the coupling of 4-chloroaniline with a styryl-containing reactant, or conversely, the reaction of styrylamine with 4-chlorophenyl isocyanate. The high regioselectivity and stereoselectivity often exhibited by enzymes could be advantageous in minimizing the formation of byproducts. nih.gov

Research into the lipase-catalyzed synthesis of other urea-containing compounds has established key parameters for successful reactions. These include the choice of enzyme, reaction medium (often an organic solvent), temperature, and the molar ratio of substrates. nih.govmdpi.com Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently favored due to their stability and reusability. nih.govnih.gov

The following table summarizes findings from the chemoenzymatic synthesis of various bioactive compounds, including some with urea or amide functionalities, illustrating the potential of this approach for the synthesis of this compound and its congeners.

| Product | Enzyme(s) | Key Findings | Reference |

| Urea Sorbicillinoid | SorbC | A [4+2] cycloaddition reaction was facilitated by prior enzymatic dearomatization, showcasing rapid molecular complexity building. | nih.gov |

| Erucamide | Novozym 435 (Lipase) | Successful amidation of erucic acid using urea as the nitrogen source in an organic solvent. | nih.gov |

| Aromatic Alkanolamides | Novozym 435 (Lipase) | High N-acylation selectivity was achieved in a solvent-free system, demonstrating excellent regioselectivity. | nih.gov |

| (R)-biaryl amines | Amine Transaminases (ATAs) | A chemoenzymatic cascade involving metal catalysis and biocatalysis in deep eutectic solvents yielded products with excellent enantioselectivity. | mdpi.com |

These examples underscore the feasibility of employing enzymes to construct the core urea moiety found in this compound. The development of a specific chemoenzymatic route would likely involve screening a variety of lipases and other hydrolases for their ability to catalyze the desired transformation, followed by the optimization of reaction conditions to maximize yield and purity. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, could also be explored as a cost-effective alternative to purified enzymes. nih.gov

Furthermore, the integration of biocatalysis with other modern synthetic techniques, such as flow chemistry, could lead to more efficient and scalable production processes for this compound and related compounds. mdpi.com As the demand for greener and more sustainable chemical manufacturing grows, chemoenzymatic strategies are poised to play an increasingly important role in the synthesis of valuable chemical entities.

Fundamental Design Principles of this compound Scaffolds

The general approach to designing these scaffolds involves:

Scaffold-based design : This method uses a known active scaffold as a starting point for developing new derivatives. semanticscholar.org The N-phenyl-N'-styrylurea core is a common scaffold for creating compounds with a range of biological activities.

Fragment-based design : This technique involves identifying and combining molecular fragments that are known to interact with a specific biological target. arxiv.org The chlorophenyl and styryl moieties are often selected for their known interactions with various enzymes and receptors.

The urea linkage is a critical component, providing a rigid and planar structure that helps to orient the phenyl and styryl groups in a specific spatial arrangement. This orientation is often essential for binding to the target protein. The nitrogen atoms in the urea group can also act as hydrogen bond donors and acceptors, further enhancing the molecule's interaction with the target. drugdesign.org

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be fine-tuned by systematically modifying the substituents on the chlorophenyl and styryl moieties, as well as by derivatizing the urea linkage. nih.gov

The 4-chloro substituent on the phenyl ring is a common feature in many biologically active compounds and is known to influence the molecule's pharmacokinetic and pharmacodynamic properties. ontosight.ai The position and nature of substituents on this ring can significantly impact activity. For instance, the presence of electron-withdrawing groups, such as halogens, can enhance the compound's lipophilicity, which may improve its ability to cross cell membranes. nih.gov

Research has shown that the position of the chloro group is critical. While the 4-chloro substitution is often optimal, moving it to other positions or introducing additional substituents can either enhance or diminish activity. For example, in some series of compounds, a 2,4-dichloro substitution has been shown to be beneficial.

For example, studies on related compounds have shown that introducing a hydroxyl group at the C-8 position of a styrylquinoline scaffold can lead to a modest but encouraging in vitro activity. mdpi.com Similarly, the presence of a methoxy (B1213986) group at the fourth position of the phenyl group has been shown to increase activity in some cases. researchgate.net

The urea linkage itself can be modified to explore new chemical space and improve biological activity. Replacing the urea group with a thiourea (B124793) group is a common isosteric replacement that can lead to compounds with different physicochemical properties and biological activities. Thiourea derivatives are known to exhibit a wide range of pharmacological effects. analis.com.my

Furthermore, N-acylation of the pyrazole (B372694) moiety in related compounds has been shown to increase the quantum yields of isomerization and lead to long Z-isomer life-times, good spectral separation, and high photostability. beilstein-journals.org

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, is critical for its biological activity. windows.net this compound and its derivatives can exist in different conformations due to rotation around single bonds. libretexts.org

Conformational Analysis : Computational methods are often used to determine the lowest energy conformations of these molecules. sapub.org These studies help to understand how the molecule might bind to its target and can guide the design of more rigid analogs that are locked in the bioactive conformation.

Stereochemistry : The styryl group in this compound can exist as either the E or Z isomer. uou.ac.in The E isomer (trans) is generally the more stable and is often the one associated with higher biological activity. The specific stereochemistry of the molecule can have a significant impact on its interaction with the target protein.

Advanced QSAR and Three-Dimensional QSAR (3D-QSAR) Modeling of this compound Series

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are invaluable tools in drug discovery for predicting the activity of new compounds and for understanding the key structural features that are important for activity. nih.gov

QSAR : In a QSAR study, various physicochemical descriptors of the molecules are correlated with their biological activity. d-nb.info For this compound derivatives, these descriptors might include lipophilicity (ClogP), electronic parameters (Hammett constants), and steric parameters (Taft parameters).

3D-QSAR : 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. researchgate.net These methods generate 3D contour maps that highlight the regions of space around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. nih.govbiorxiv.org

A typical 3D-QSAR study involves the following steps:

Dataset selection : A set of this compound derivatives with known biological activities is selected.

Molecular modeling and alignment : The 3D structures of the molecules are generated and aligned based on a common substructure.

Calculation of molecular fields : Steric and electrostatic fields are calculated around each molecule.

Partial least squares (PLS) analysis : A statistical method is used to correlate the variations in the molecular fields with the variations in biological activity.

Model validation : The predictive power of the model is assessed using various statistical methods.

The insights gained from QSAR and 3D-QSAR studies can be used to design new this compound derivatives with improved biological activity.

Pharmacological Profiling and Elucidation of Biological Mechanisms of N 4 Chlorophenyl N Styrylurea in Preclinical Models

In Vitro Biological Activity Spectrum of N-(4-chlorophenyl)-N'-styrylurea

The in vitro biological activity of this compound and its derivatives has been explored across a range of assays, revealing a spectrum of effects from enzyme modulation to antimicrobial and antiproliferative activities.

Enzyme Inhibition and Activation Studies

Derivatives of this compound have been investigated for their kinase inhibitory activity. Specifically, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their potential to inhibit kinases. One compound from this series, 4j, demonstrated low micromolar activity against the kinase AKT2/PKBβ. nih.gov AKT signaling is a critical pathway in the development of certain cancers, including glioma. nih.gov

Furthermore, other urea-based compounds have shown inhibitory effects on various kinases. For instance, a class of N-4,6-pyrimidine-N-alkyl-N'-phenyl ureas has been identified as potent inhibitors of lymphocyte specific tyrosine kinase (lck), with many exhibiting low-nanomolar inhibition. nih.gov Another study on 1-substituted-4-(pyridin-3-yl)phenyl-3-phenyl ureas also pointed to potential kinase inhibitory action.

Receptor Binding and Ligand-Target Interactions

Research has been conducted on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly found in the human brain, plays a role in various physiological processes. nih.gov The synthesized analogs were evaluated for their potency in inhibiting the mobilization of intracellular calcium stimulated by a CB1 agonist. nih.gov

Cellular Pathway Modulation and Signal Transduction

The cellular pharmacology of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), a related sulfonylurea, has been studied in a human colon adenocarcinoma cell line. nih.gov The study indicated that MPCU enters cells through a non-saturable, energy-independent process, likely passive diffusion, and then may bind to intracellular components or become sequestered in an energy-dependent manner. nih.gov This suggests a mechanism of cellular accumulation that could influence various signaling pathways.

Additionally, the inhibition of the AKT2/PKBβ kinase by a N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivative points to the modulation of the AKT signaling pathway, a key regulator of cell survival and proliferation. nih.gov Signal transduction, the process by which cells respond to extracellular signals, is a fundamental area of study for understanding the effects of such compounds. nih.gov

Antiproliferative Activity in Diverse In Vitro Cell Lines

This compound derivatives have demonstrated notable antiproliferative activity against a variety of cancer cell lines.

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were screened for their anticancer activity against primary patient-derived glioblastoma 2D cells and 3D neurospheres. nih.gov Compound 4j from this series showed promising glioma growth inhibitory properties. nih.gov

Table 1: Antiproliferative Activity of Compound 4j

| Cell Culture Model | Effect |

|---|---|

| 2D Glioblastoma Cells | Induced anti-glioma activity |

| 3D Glioblastoma Neurospheres | Inhibited neurosphere formation |

Data derived from a study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov

Other related urea (B33335) derivatives have also shown significant antiproliferative effects. For example, new acetylenic thioquinolines, including those with a 4-chloro-2-butynyl substituent, exhibited potent activity against human and murine cancer cell lines, with some compounds having ID50 values comparable to the anticancer drug cisplatin. nih.gov Similarly, certain oxiranyl-quinoxaline derivatives have shown antiproliferative properties against neuroblastoma cell lines. nih.gov

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiparasitic) in Model Organisms

The antimicrobial potential of compounds related to this compound has been explored against various pathogens.

Antibacterial Activity: N-(p-chlorophenyl)-N'-benzoyl thiourea (B124793) and its metal complexes have been shown to act as powerful bactericides. hilarispublisher.com Studies on N-(4-chlorophenyl)-β-alanine derivatives with an azole moiety revealed that some compounds were effective against Rhizobium radiobacter. researchgate.net Furthermore, a series of 1-(substituted phenyl)-4-(substituted styryl)-2-azetidinones were tested against both Gram-positive and Gram-negative bacteria. researchgate.net

Antifungal Activity: The antifungal activity of pyrazolo[3,4-c]isothiazole derivatives, some containing a 4-chlorophenyl group, was evaluated against several dermatophytes. nih.gov These compounds were found to be effective in inhibiting the growth of these fungi, with those parasitic on humans being more sensitive. nih.gov Additionally, N-(p-chlorophenyl)-N'-benzoyl thiourea and its complexes have demonstrated antifungal properties. hilarispublisher.com

Table 2: Antimicrobial Spectrum of Related Compounds

| Compound Class | Organism Type | Specific Examples |

|---|---|---|

| N-(p-chlorophenyl)-N'-benzoyl thiourea complexes | Bacteria, Fungi | Not specified |

| N-(4-chlorophenyl)-β-alanine derivatives | Bacteria | Rhizobium radiobacter |

| Pyrazolo[3,4-c]isothiazole derivatives | Fungi | Epidermophyton floccosum, Trichophyton rubrum, Trichophyton tonsurans |

This table summarizes the antimicrobial activities of compounds structurally related to this compound. hilarispublisher.comresearchgate.netnih.gov

Mechanistic Investigations into this compound's Biological Effects

Mechanistic studies have begun to unravel the ways in which this compound and its analogs exert their biological effects.

For antibacterial action, studies on other novel agents have shown that they can damage the cell membrane integrity of bacteria, increase cell wall permeability, and interfere with essential cellular processes like protein and nucleic acid synthesis. nih.gov While not directly studying this compound, these findings provide a framework for understanding potential mechanisms of antibacterial urea derivatives.

The antiproliferative effects of a N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole have been linked to the inhibition of the kinase AKT2/PKBβ. nih.gov By targeting this key enzyme in the AKT signaling pathway, the compound can disrupt downstream processes that are crucial for cancer cell growth and survival. nih.gov

Identification and Validation of Molecular Targets

The molecular targets of this compound have not been explicitly identified. However, based on studies of similar compounds, several potential targets can be proposed. Derivatives of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown inhibitory activity against the kinase AKT2/PKBβ. nih.gov This finding is significant as the AKT signaling pathway is a key regulator of cell proliferation and survival and is often dysregulated in cancers like glioma. nih.gov

Furthermore, other urea derivatives have demonstrated anticancer activity by targeting critical signaling pathways. For instance, some 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have been found to inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer models. researchgate.net The phosphatidylinositol 3-kinase (PI3K) pathway is a frequent site of activation in various human cancers. researchgate.net Additionally, N-(4-t-butylbenzoyl)-N'-phenylthiourea, a related thiourea derivative, has been predicted through in silico studies to target the epidermal growth factor receptor (EGFR). jppres.com

These findings suggest that this compound may also exert its biological effects by targeting key proteins in cell signaling pathways crucial for cancer cell growth and survival.

Characterization of Binding Modes and Interaction Dynamics

Direct studies on the binding modes and interaction dynamics of this compound are not available. However, insights can be drawn from computational and experimental studies of analogous compounds. For example, in silico docking studies of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives have been used to elucidate their interactions with amino acids of target enzymes. scielo.br Similarly, molecular docking was used to predict the cytotoxic activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea at the epidermal growth factor receptor and silent mating type information regulation-1 (SIRT1) enzyme. jppres.com

For N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, a specific compound from the series, 4j , was identified as an inhibitor of AKT2/PKBβ. nih.gov While the precise binding interactions were not detailed, the study established a direct inhibitory function. nih.gov The binding of such small molecules to their protein targets typically involves a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively determine the affinity and specificity of the interaction.

Analysis of Downstream Biological Processes and Phenotypes

The downstream biological effects of this compound can be extrapolated from the observed activities of its structural relatives. Inhibition of the PI3K/Akt/mTOR pathway by related urea derivatives has been shown to induce apoptosis in breast cancer cells and cause cell cycle arrest at the G0/G1 phase. researchgate.net Similarly, a N,N′-diarylthiourea derivative was found to induce apoptosis in MCF-7 breast cancer cells and arrest the cell cycle in the S phase. nih.gov

Compounds with anti-inflammatory properties, such as certain phthalimide (B116566) derivatives designed as thalidomide (B1683933) analogues, have been shown to inhibit the production of the pro-inflammatory cytokine TNF-alpha. nih.gov Other anti-inflammatory mechanisms observed for related compounds include the downregulation of the NF-κB/P38 MAPK signaling pathway. mdpi.com

Therefore, it is plausible that this compound could modulate similar downstream processes, leading to phenotypes such as reduced cell proliferation, induction of apoptosis in cancer cells, and suppression of inflammatory responses.

Preclinical In Vivo Efficacy Studies in Animal Models (Non-Human Systems)

Specific in vivo efficacy studies for this compound in animal models are not documented in the available literature. However, preclinical studies on analogous compounds provide a framework for its potential in vivo activity.

Efficacy in Animal Models of Relevant Research Phenomena

Derivatives of chlorophenylurea have demonstrated efficacy in animal models of cancer. For instance, a dual inhibitor of PI3K and mTOR, DHW-208, has shown antitumor effects in a breast cancer animal model by inhibiting the PI3K/AKT/mTOR-signaling pathway. researchgate.net

In the context of neurological disorders, a novel 5-hydroxytryptamine(2A) receptor inverse agonist, ACP-103, which contains a urea-like core structure, has demonstrated antipsychotic-like efficacy in rat and mouse models. nih.govresearchgate.net It was shown to attenuate behaviors induced by a 5-HT(2A) receptor agonist and reduce hyperactivity induced by an NMDA receptor antagonist. nih.govresearchgate.net

For anti-inflammatory research, a study on arteannuin-B and a (3-chlorophenyl)-2-spiroisoxazoline derivative showed anti-inflammatory effects in BALB/c mice with lipopolysaccharide-induced pro-inflammatory responses. mdpi.com These findings suggest that this compound, if possessing similar activities, could be evaluated in comparable animal models of cancer, neurological disorders, or inflammation.

Pharmacodynamic Markers and Readouts in Preclinical Models

In preclinical studies of related compounds, various pharmacodynamic markers and readouts have been utilized to assess in vivo activity. For anticancer agents targeting the PI3K/Akt/mTOR pathway, this would involve measuring the phosphorylation status of key downstream proteins like Akt and mTOR in tumor tissues. researchgate.net

For compounds with anti-inflammatory activity, relevant readouts include the measurement of pro-inflammatory cytokine levels, such as TNF-alpha and IL-6, in plasma or tissues, as well as the assessment of neutrophil infiltration into inflamed sites. nih.govmdpi.com In models of neurological disorders, behavioral assessments, such as the head-twitch response or prepulse inhibition, serve as key pharmacodynamic readouts. nih.govresearchgate.net These markers provide evidence of target engagement and biological response in a whole-animal system.

Table of Mentioned Compounds

Computational Chemistry and Theoretical Modeling of N 4 Chlorophenyl N Styrylurea

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. While specific docking studies for N-(4-chlorophenyl)-N'-styrylurea are not extensively documented, analysis of structurally similar compounds allows for the prediction of its potential binding modes and targets.

Research on related compounds containing the N-(4-chlorophenyl) moiety suggests that this group is crucial for anchoring ligands within the binding pockets of various proteins. For instance, studies on N'-arylidene pyrazole-3-carbohydrazides have highlighted the role of the substituted phenyl group in forming key interactions. nih.gov In one such study targeting the Cannabinoid Receptor 1 (CB1R), the chlorophenyl group was predicted to be involved in hydrophobic interactions within the receptor's active site. nih.gov A proposed interaction between a hydroxy group on an analogue and the Asn287 residue was suggested as a key feature for enhancing biological activity. nih.gov

The styryl and urea (B33335) components of this compound are also expected to contribute significantly to its binding affinity and selectivity. The urea group is a classic hydrogen bond donor and acceptor, capable of forming strong, directional interactions with amino acid residues like asparagine, glutamine, and serine. The styryl group, with its aromatic ring and double bond, can participate in π-π stacking and hydrophobic interactions with residues such as phenylalanine, tyrosine, and tryptophan.

Based on the analysis of analogous structures, a hypothetical docking study of this compound would likely show the 4-chlorophenyl ring occupying a hydrophobic pocket, while the urea moiety forms critical hydrogen bonds with polar residues at the active site. The styryl group could further stabilize the complex through additional non-covalent interactions. Potential protein targets for this compound could include kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways, which are often targeted by urea-containing compounds. The flexibility of the molecule around the urea linkage would allow it to adopt various conformations to fit different binding sites. nih.gov

Table 1: Predicted Ligand-Protein Interactions for this compound Based on Analogous Compounds

| Potential Protein Target Class | Interacting Moiety of Ligand | Potential Interacting Residues | Type of Interaction | Reference Analog |

|---|---|---|---|---|

| Cannabinoid Receptors (e.g., CB1R) | 4-chlorophenyl group | Hydrophobic pocket residues | Hydrophobic interactions | N'-arylidene pyrazole-3-carbohydrazides nih.gov |

| Kinases | Urea group | Asp, Glu, Ser | Hydrogen bonding | General urea-based inhibitors |

| Various Receptors | Styryl group | Phe, Tyr, Trp | π-π stacking | Styryl-containing compounds |

| Enzymes | Urea group | Backbone carbonyls/amides | Hydrogen bonding | General urea-based inhibitors |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets. nih.gov For this compound, these calculations can provide valuable information on its molecular geometry, charge distribution, and frontier molecular orbitals.

Studies on structurally related molecules, such as 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, have utilized DFT with the B3LYP hybrid functional to analyze their electronic characteristics. researchgate.net A similar approach for this compound would involve geometry optimization to find the most stable conformation. Subsequent calculations would reveal the distribution of electron density across the molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. youtube.comyoutube.com The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to engage in chemical reactions. nih.gov In this compound, the HOMO is likely to be localized on the electron-rich styryl and urea moieties, while the LUMO may be distributed over the chlorophenyl ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen of the urea group and the chlorine atom, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the N-H protons of the urea, highlighting their role as hydrogen bond donors. nih.gov This information is invaluable for predicting how the molecule will orient itself within a receptor's binding site.

Table 2: Predicted Quantum Chemical Properties for this compound

| Parameter | Predicted Finding | Implication | Basis of Prediction |

|---|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Relatively small gap | Indicates high chemical reactivity and potential for biological activity. nih.gov | Analysis of similar conjugated systems. nih.gov |

| HOMO Localization | Styryl and urea moieties | Region of the molecule likely to donate electrons in a reaction. | Presence of π-systems and lone pairs. researchgate.net |

| LUMO Localization | Chlorophenyl ring | Region of the molecule likely to accept electrons. | Electron-withdrawing nature of the chlorine atom. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Negative potential on urea oxygen and chlorine; positive on urea N-H protons. | Identifies sites for hydrogen bonding and electrostatic interactions. researchgate.net | General principles of charge distribution in similar functional groups. researchgate.net |

Molecular Dynamics Simulations of this compound and Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, capturing the movements of atoms and molecules over time. researchgate.netyoutube.com An MD simulation of this compound, either in solution or complexed with a protein target, would offer deeper insights than static models like molecular docking. nih.gov

When a ligand-protein complex obtained from docking is subjected to MD simulations, the stability of the interaction can be assessed. Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated. A stable RMSD for the ligand over the simulation time (typically nanoseconds to microseconds) suggests that it remains securely bound in the predicted pose. nih.gov The RMSF of the protein's amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding, potentially revealing allosteric effects. nih.gov

For this compound complexed with a putative target, an MD simulation would validate the docking results. It would show whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained in a dynamic, solvated environment. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. These simulations can reveal the role of water molecules in mediating ligand-protein interactions, which is often a critical factor in binding. The conformational changes of both the ligand and the protein during the simulation can also provide clues about the mechanism of action. nih.gov

Table 3: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation Type | Parameter to Analyze | Information Gained |

|---|---|---|

| Ligand-Protein Complex | RMSD of Ligand | Stability of the binding pose. A low, stable RMSD indicates a stable interaction. |

| RMSF of Protein Residues | Flexibility of different protein regions upon ligand binding. | |

| Binding Free Energy (e.g., MM/PBSA) | A more accurate estimation of binding affinity compared to docking scores. | |

| Ligand in Solution | Conformational Analysis | Preferred shapes and flexibility of the molecule in a solvated environment. |

De Novo Design and Virtual Screening for Novel this compound Analogs

This compound can serve as a scaffold for the design of new, potentially more potent and selective analogs through computational techniques like de novo design and virtual screening. nih.gov These methods explore vast chemical space to identify novel molecules with desired properties.

In a virtual screening campaign, large libraries of compounds can be computationally tested against a specific biological target. If this compound is found to have activity, its structure can be used as a query in a similarity search to find commercially available or synthetically accessible analogs. Alternatively, a pharmacophore model can be developed based on its key structural features: the hydrogen bond donors/acceptors of the urea, the hydrophobic chlorophenyl group, and the aromatic styryl moiety. This model can then be used to screen databases for molecules that match these features.

De novo design, on the other hand, involves building new molecules from scratch. nih.gov Using the binding pocket of a target protein occupied by this compound as a template, algorithms can place small molecular fragments (e.g., rings, linkers) into the site and grow them into novel structures. This approach allows for the exploration of chemical space beyond existing compound libraries. For example, the styryl group could be replaced with other aromatic or heterocyclic systems, and the substitution pattern on the phenyl ring could be varied to optimize interactions and properties. The goal is to design new analogs that retain the key binding interactions of the parent molecule while improving properties such as affinity, selectivity, or metabolic stability.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Preclinical Research

Before a compound can be considered for further development, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction provides an early assessment of a compound's drug-likeness, reducing the risk of late-stage failures in the drug discovery pipeline. neliti.com

The properties of this compound can be predicted using various computational models. A primary assessment involves checking for compliance with Lipinski's Rule of Five, which predicts oral bioavailability. drugbank.comresearchgate.net This rule states that a compound is more likely to be orally active if it has a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP (octanol-water partition coefficient) not greater than 5. drugbank.com

Beyond Lipinski's rule, numerous other parameters can be calculated. Absorption can be predicted by estimating human intestinal absorption (HIA) and Caco-2 cell permeability. nih.gov Distribution properties include predicting blood-brain barrier (BBB) penetration and plasma protein binding. Metabolism is often assessed by predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. jonuns.com Toxicity predictions can flag potential issues such as hepatotoxicity, cardiotoxicity (hERG inhibition), or mutagenicity (Ames test). neliti.comjonuns.com Several web-based tools and software packages are available for these predictions. nih.govchemrevlett.com

Table 4: Predicted ADMET Profile for this compound

| ADMET Property | Parameter | Predicted Value/Outcome | Implication |

|---|---|---|---|

| Drug-Likeness (Lipinski) drugbank.com | Molecular Weight | ~272.7 g/mol | Compliant (<500) |

| Hydrogen Bond Donors | 2 | Compliant (≤5) | |

| Hydrogen Bond Acceptors | 1 (Oxygen) | Compliant (≤10) | |

| LogP | Predicted to be < 5 | Compliant (≤5) | |

| Absorption | Human Intestinal Absorption (HIA) | Likely high | Good potential for oral absorption. nih.gov |

| Caco-2 Permeability | Likely permeable | Indicates ability to cross intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Prediction dependent on model, may be limited | Determines potential for CNS effects. |

| Metabolism | CYP450 Substrate/Inhibitor | Likely substrate for CYP enzymes (e.g., CYP2D6, CYP3A4) | Potential for drug-drug interactions. jonuns.com |

| Toxicity | Hepatotoxicity | Low to moderate risk predicted | Requires experimental verification. researchgate.net |

Advanced Analytical and Bioanalytical Methodologies for N 4 Chlorophenyl N Styrylurea Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the isolation and measurement of N-(4-chlorophenyl)-N'-styrylurea from various matrices. Both high-performance liquid chromatography and gas chromatography offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, in particular, is widely used due to its versatility in separating compounds with varying polarities. libretexts.org

A typical HPLC system for analyzing arylurea compounds would employ a C8 or C18 column, which consists of silica (B1680970) particles bonded with octyl or octadecyl carbon chains, creating a nonpolar stationary phase. libretexts.org The mobile phase is generally a polar mixture, often consisting of an aqueous component (like a phosphate (B84403) buffer to control pH) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). pensoft.netnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Gradient elution, where the composition of the mobile phase is changed over time, is often preferred to achieve optimal separation of complex mixtures, ensuring that both polar and non-polar impurities are eluted from the column. nih.govchromatographyonline.com Detection is commonly performed using a UV-Vis diode array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, providing both quantitative data and spectral information that aids in peak identification. nih.gov For quantitative analysis, a calibration curve is constructed using external standards of known concentrations. libretexts.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Reversed-phase C8 or C18 | Provides a non-polar surface for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Elutes the compound from the column; composition can be adjusted for optimal separation. |

| Elution Mode | Gradient or Isocratic | Gradient elution is used for complex samples, while isocratic is for simpler mixtures. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and analysis time. |

| Column Temperature | Ambient to 45°C | Affects viscosity and can improve peak shape and resolution. rjptonline.org |

| Detection | UV-Vis Diode Array Detector (DAD) | Quantifies the analyte by measuring its absorbance of UV light and provides spectral data. |

Gas Chromatography (GC) Methods

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While arylureas themselves may have limited volatility, GC analysis can be performed following a derivatization step to increase their volatility and improve their chromatographic behavior. jfda-online.com

For instance, the amine and urea (B33335) functionalities can be derivatized to form more volatile silyl (B83357) or acyl derivatives. jfda-online.com The choice of derivatizing agent is crucial and depends on the specific functional groups present in the molecule.

The GC system separates compounds in a gaseous mobile phase (typically an inert gas like helium or nitrogen) as they pass through a capillary column containing a stationary phase. notulaebotanicae.ro The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for definitive identification. epa.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization | Silylation or Acylation | Increases volatility and thermal stability for GC analysis. jfda-online.com |

| Column | Capillary column (e.g., HP-5MS) | Provides high-resolution separation of analytes. notulaebotanicae.ro |

| Carrier Gas | Helium or Nitrogen | Transports the volatilized sample through the column. |

| Temperature Program | Ramped temperature increase | Optimizes separation of compounds with different boiling points. notulaebotanicae.ro |

| Injector Temperature | 250-300°C | Ensures rapid volatilization of the sample. notulaebotanicae.ro |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Provides sensitive detection and, in the case of MS, structural information. epa.gov |

Spectroscopic Approaches for Structural Characterization and Detection

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and for its sensitive detection.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for confirming the molecular weight of this compound and for obtaining structural information through fragmentation patterns. When coupled with a chromatographic technique like GC or HPLC (LC-MS), it allows for the separation and identification of the compound in complex mixtures. epa.govnih.gov

In a typical MS analysis, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation pattern observed in the mass spectrum provides a unique fingerprint of the molecule, which can be used for its identification by comparing it to spectral libraries or by interpreting the fragmentation pathways. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules. uoanbar.edu.iqbyjus.com It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. uoanbar.edu.iq The chemical shifts (δ) of the protons in the styryl and chlorophenyl groups would be characteristic. For example, protons on the aromatic rings will typically resonate in the downfield region (δ 7-8 ppm), while the vinyl protons of the styryl group will have distinct chemical shifts depending on their cis/trans configuration. The protons of the urea linkage (N-H) would also show characteristic signals.

| NMR Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Number, environment, and connectivity of protons. uoanbar.edu.iq | Identifies protons on the aromatic rings, vinyl group, and urea linkage. Helps determine stereochemistry. |

| ¹³C NMR | Number and type of carbon atoms. byjus.com | Confirms the carbon skeleton, including the carbonyl carbon of the urea. |

| 2D NMR (e.g., COSY, HSQC) | Correlation between protons and carbons. | Establishes the connectivity between different parts of the molecule for definitive structure confirmation. |

UV-Vis Spectroscopy for Quantitative Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. uzh.chiajps.com This technique can be used for the quantitative analysis of this compound due to the presence of chromophores, such as the aromatic rings and the conjugated styryl system, which absorb UV light. msu.edu

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. researchgate.net By measuring the absorbance at a specific wavelength (λmax), where the compound shows maximum absorption, the concentration of this compound in a sample can be determined. repligen.com A calibration curve is typically prepared by measuring the absorbance of a series of standard solutions of known concentrations.

The choice of solvent is important as it can influence the λmax and the shape of the absorption spectrum. repligen.com Non-polar solvents generally have minimal effect, while polar solvents can interact with the solute and cause shifts in the absorption bands. repligen.com

Electroanalytical Methods and Biosensors

Electroanalytical methods offer a promising avenue for the analysis of this compound due to their inherent advantages of high sensitivity, rapid response, and potential for miniaturization. These techniques are predicated on the electrochemical activity of the urea moiety and the styryl group within the molecule.

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are powerful tools for investigating the redox behavior of electroactive compounds. mdpi.com While specific voltammetric studies on this compound are not extensively documented in publicly available literature, the electrochemical oxidation of urea and its derivatives has been a subject of research. rsc.orgacs.orgresearchgate.net The oxidation typically occurs at a nickel-based electrode, where the formation of NiOOH is believed to be the active species facilitating the urea oxidation reaction. acs.org The styryl group, with its conjugated double bond, is also expected to be electroactive and contribute to the voltammetric signature of the molecule.

The development of a voltammetric method for this compound would involve the optimization of several key parameters, as outlined in the table below.

| Parameter | Description | Potential Approaches and Considerations |

|---|---|---|

| Working Electrode | The electrode at which the electrochemical reaction of interest occurs. | Glassy carbon, carbon paste, or metal electrodes (e.g., nickel, platinum, gold). Modification of the electrode surface with nanomaterials or polymers can enhance sensitivity and selectivity. |

| Reference Electrode | Provides a stable potential against which the working electrode potential is measured. | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. |

| Auxiliary Electrode | Completes the electrical circuit. | A platinum wire or graphite (B72142) rod is commonly used. |

| Supporting Electrolyte | Provides conductivity to the solution and minimizes migration of the analyte. | Buffer solutions (e.g., phosphate, acetate, Britton-Robinson) at various pH values to investigate the effect of pH on the electrochemical response. |

| Scan Rate (for CV) | The rate at which the potential is swept. | Varying the scan rate can provide information about the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled). |

| Pulse Parameters (for DPV and SWV) | Includes pulse amplitude, pulse width, and step potential. | Optimization of these parameters is crucial for achieving high sensitivity and well-defined peaks. mdpi.com |

Biosensors represent a specialized application of electroanalytical principles, offering high selectivity through the integration of a biological recognition element. For this compound, a potential biosensor could be developed based on the enzymatic activity of urease. nih.govnih.govresearchgate.net Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. nih.gov An amperometric or potentiometric biosensor could be constructed by immobilizing urease onto the surface of a transducer. The change in current or potential resulting from the enzymatic reaction would be proportional to the concentration of the urea derivative.

The key components and design considerations for a hypothetical urease-based biosensor for this compound are summarized in the following table.

| Component | Description | Examples and Considerations |

|---|---|---|

| Bioreceptor | The biological molecule that specifically recognizes the analyte. | Urease enzyme. The specificity for this compound would need to be experimentally determined. |

| Immobilization Matrix | The material used to attach the bioreceptor to the transducer surface. | Polymers (e.g., chitosan, polypyrrole, polyaniline), nanoparticles (e.g., gold, zinc oxide), and carbon nanomaterials (e.g., carbon nanotubes, graphene). nih.gov |

| Transducer | Converts the biological recognition event into a measurable signal. | Electrochemical transducers are common, including amperometric, potentiometric, and conductometric sensors. nih.gov |

| Detection Principle | The mechanism by which the analyte concentration is measured. | Amperometric detection of the products of urea hydrolysis, or potentiometric measurement of pH changes resulting from the reaction. acs.org |

Optimized Sample Preparation Protocols for Biological Matrices in Preclinical Studies

The accurate quantification of this compound in biological matrices such as plasma and serum is crucial for preclinical pharmacokinetic and metabolic studies. The complexity of these matrices necessitates robust sample preparation protocols to remove interfering substances and enrich the analyte of interest. nih.gov The primary techniques employed for this purpose are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). phenomenex.comnih.gov

Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com For this compound, which is a relatively non-polar molecule, LLE can be an effective method for extraction from aqueous biological fluids.

The selection of an appropriate organic solvent is critical for achieving high extraction efficiency. The choice of solvent is guided by the polarity of the analyte and its miscibility with the aqueous sample.

| Parameter | Description | Commonly Used Options and Considerations |

|---|---|---|

| Extraction Solvent | An organic solvent immiscible with water used to extract the analyte. | Ethyl acetate, diethyl ether, dichloromethane, and methyl tert-butyl ether. A mixture of solvents can also be used to optimize extraction efficiency. |

| pH of Aqueous Phase | Adjusting the pH can influence the charge state of the analyte and its partitioning behavior. | For neutral compounds like this compound, pH adjustment may be less critical but should be investigated to minimize the extraction of ionizable interferences. |

| Phase Separation | Achieving a clean separation of the aqueous and organic layers. | Centrifugation is typically employed to break up emulsions and ensure a sharp interface. |

| Solvent Evaporation and Reconstitution | The organic extract is often evaporated to dryness and the residue is reconstituted in a smaller volume of a solvent compatible with the analytical instrument. | Evaporation under a gentle stream of nitrogen is common. The reconstitution solvent is usually the mobile phase used in the subsequent chromatographic analysis. |

A two-step LLE protocol can sometimes provide a cleaner extract by first removing highly non-polar interferences with a non-polar solvent, followed by extraction of the analyte with a more polar organic solvent. nih.gov

Solid-Phase Extraction (SPE) is a more selective and often more efficient technique than LLE. uoa.gr It utilizes a solid sorbent packed in a cartridge or a well plate to retain the analyte from the liquid sample. nih.gov The analyte is then eluted with a small volume of an appropriate solvent. The choice of SPE sorbent depends on the properties of the analyte and the matrix.

For this compound, reversed-phase SPE would be the most logical starting point due to the non-polar nature of the molecule.

| Step | Description | Typical Conditions for Reversed-Phase SPE |

|---|---|---|

| Sorbent Selection | The solid material that retains the analyte. | C18 (octadecyl) or C8 (octyl) bonded silica are common choices for non-polar compounds. thermofisher.com Polymeric sorbents can also be used. |

| Conditioning | Wetting the sorbent to ensure proper interaction with the sample. | The sorbent is typically conditioned with methanol followed by water or an aqueous buffer. |

| Sample Loading | Applying the pre-treated biological sample to the SPE cartridge. | The sample is often diluted with an aqueous buffer before loading to ensure proper retention. |

| Washing | Removing interfering substances from the sorbent. | A weak solvent mixture (e.g., water/methanol) is used to wash away polar interferences while the analyte is retained. |

| Elution | Recovering the analyte from the sorbent. | A strong organic solvent, such as methanol or acetonitrile, is used to elute the analyte. The eluate is then typically evaporated and reconstituted for analysis. |

For preclinical studies involving a large number of samples, automated LLE and SPE systems can significantly improve throughput and reproducibility. pleiades.online Furthermore, the development of a validated sample preparation method should include an assessment of extraction recovery, matrix effects, and process efficiency to ensure the reliability of the bioanalytical data. nih.gov

Metabolism and Pharmacokinetics in Preclinical Research Models for N 4 Chlorophenyl N Styrylurea

In Vitro Metabolic Stability Assessment using Hepatic Microsomes and Hepatocytes

The evaluation of a compound's metabolic stability is a critical early step in drug discovery, providing insights into its potential for in vivo clearance and bioavailability. dergipark.org.tr This assessment is typically conducted using in vitro systems that mimic the metabolic environment of the liver, the primary site of drug metabolism. thermofisher.com The two most common systems employed are liver microsomes and hepatocytes. nuvisan.comspringernature.com

Liver microsomes are subcellular fractions of the endoplasmic reticulum from liver cells and are rich in cytochrome P450 (CYP450) enzymes, which are responsible for a significant portion of drug metabolism. dergipark.org.tr In a typical microsomal stability assay, N-(4-chlorophenyl)-N'-styrylurea would be incubated with liver microsomes from preclinical species such as rats or mice, in the presence of necessary cofactors like NADPH. nih.gov The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). dergipark.org.tr The rate of disappearance of the compound allows for the calculation of its in vitro half-life (t½) and intrinsic clearance (CLint), key parameters indicating its metabolic lability. nuvisan.com

Hepatocytes, which are intact liver cells, offer a more comprehensive in vitro model as they contain both Phase I (e.g., CYP450s) and Phase II (e.g., glucuronosyltransferases, sulfotransferases) metabolic enzymes, as well as the necessary cofactors. thermofisher.com Cryopreserved or fresh hepatocytes in suspension or as plated cultures can be used. thermofisher.comnuvisan.com Similar to microsomal assays, the disappearance of this compound would be tracked over time to determine its metabolic stability. Hepatocyte assays can provide a more complete picture of a compound's metabolic fate, including the potential for conjugation reactions. thermofisher.com

Table 1: Key Parameters in In Vitro Metabolic Stability Assessment

| Parameter | Description | Significance |

| In Vitro Half-life (t½) | The time required for the concentration of the parent compound to decrease by half in the in vitro system. | A shorter half-life suggests higher metabolic instability. |

| Intrinsic Clearance (CLint) | A measure of the intrinsic ability of the liver enzymes to metabolize a drug, independent of blood flow. | Higher intrinsic clearance indicates more rapid metabolism. |

Identification and Structural Elucidation of Metabolites in Preclinical Systems

Identifying the metabolites of a new chemical entity is crucial for understanding its complete pharmacological and toxicological profile. nih.gov The process involves incubating this compound with in vitro systems like liver microsomes or hepatocytes, or analyzing biological samples (plasma, urine, feces) from in vivo studies in preclinical species. researchgate.net

Following incubation or sample collection, advanced analytical techniques are employed to detect and identify potential metabolites. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a powerful tool for this purpose. researchgate.net By comparing the mass spectra of the parent compound with those of potential metabolites, researchers can identify modifications such as hydroxylation, oxidation, dealkylation, or conjugation (e.g., with glucuronic acid or sulfate).

Once potential metabolites are detected, their exact chemical structures must be elucidated. This often involves techniques like tandem mass spectrometry (MS/MS), which provides fragmentation patterns that can help pinpoint the site of metabolic modification on the molecule. researchgate.net In some cases, nuclear magnetic resonance (NMR) spectroscopy may be used to confirm the structure, especially if the metabolites can be synthesized or isolated in sufficient quantities. researchgate.net Understanding the metabolic pathways is essential, as metabolites can be pharmacologically active, inactive, or even toxic. nih.gov

Pharmacokinetic Profiling in Animal Models (e.g., Rats, Mice)

Pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. news-medical.net These studies provide critical data for predicting the compound's behavior in humans. news-medical.net Rats and mice are commonly used species for these initial in vivo assessments. nih.gov

Absorption and Distribution Characteristics

The absorption of this compound would be investigated following administration, typically through oral and intravenous routes. nih.gov Blood samples are collected at various time points to determine the plasma concentration of the compound over time. nih.gov Key parameters calculated from these studies include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects the total drug exposure. nih.gov The bioavailability, which is the fraction of the administered dose that reaches the systemic circulation unchanged, is a critical parameter determined by comparing the AUC from oral and intravenous administration. nih.gov

Distribution studies aim to determine where the compound goes in the body after absorption. This can be assessed by analyzing the concentration of this compound and its major metabolites in various tissues and organs (e.g., liver, kidneys, brain, adipose tissue) at different time points after administration. nih.gov The volume of distribution (Vd) is a pharmacokinetic parameter that provides an indication of the extent of drug distribution into the tissues. nih.gov

Table 2: Key Pharmacokinetic Parameters for Absorption and Distribution

| Parameter | Description |

| Cmax | The maximum concentration of the drug in plasma. |

| Tmax | The time at which Cmax is reached. |

| AUC | The total exposure to the drug over time. |

| Bioavailability (F%) | The percentage of the administered dose that reaches the systemic circulation. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Excretion Pathways in Preclinical Organisms

Excretion studies are performed to identify the primary routes by which this compound and its metabolites are eliminated from the body. frontiersin.org In preclinical models like rats, urine and feces are collected over a defined period following drug administration. nih.govnih.gov The amounts of the parent compound and its metabolites in these excreta are quantified. frontiersin.org This allows for the determination of the percentage of the dose excreted through the renal (urine) and fecal (biliary) pathways. nih.gov In some cases, bile may be collected directly from bile-duct cannulated animals to definitively assess biliary excretion. nih.gov Understanding the excretion pathways is important for predicting potential drug accumulation in cases of renal or hepatic impairment.

Potential Research Applications of N 4 Chlorophenyl N Styrylurea As a Chemical Probe and Lead Compound

Utility as a Chemical Probe for Biological Pathway Dissection

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway, in a selective and dose-dependent manner. The value of a chemical probe lies in its ability to perturb a biological target, allowing researchers to dissect its function in cellular processes and disease. While N-(4-chlorophenyl)-N'-styrylurea itself has not been extensively characterized as a chemical probe, its derivatives have shown significant promise in this area, particularly in the field of kinase signaling.

A notable example is a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which are structurally related to this compound. One compound from this series, compound 4j , was identified as a potent inhibitor of the serine/threonine kinase AKT2 (also known as PKBβ). nih.govtandfonline.comdundee.ac.uknih.govresearchgate.net The AKT signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, including glioma. nih.govtandfonline.com

The specificity of compound 4j for AKT2 was demonstrated through a screening against 139 different kinases, where it showed significant inhibition only against AKT2. nih.gov This selectivity is a critical characteristic of a good chemical probe, as it ensures that the observed biological effects are due to the modulation of the intended target and not off-target interactions. By using compound 4j as a chemical probe, researchers can specifically investigate the role of AKT2 in glioma and other cancers, helping to unravel the complexities of the AKT signaling pathway. nih.govdundee.ac.uknih.gov The ability of this compound to inhibit the formation of 3D neurospheres in primary patient-derived glioma stem cells further underscores its utility in studying cancer stem cell biology. nih.govtandfonline.comdundee.ac.uknih.gov

The development of such selective inhibitors derived from the N-(4-chlorophenyl)urea scaffold highlights the potential of this chemical class to generate valuable tools for dissecting biological pathways and identifying novel therapeutic targets.

Role as a Lead Compound for Further Medicinal Chemistry Optimization

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. This compound and its derivatives serve as excellent examples of lead compounds that can be optimized through medicinal chemistry to enhance their potency, selectivity, and pharmacokinetic properties.

The aforementioned study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles provides a clear illustration of this process. nih.gov The researchers synthesized a library of ten different derivatives by varying the substituent on the styryl-like portion of the molecule. nih.gov This systematic modification allowed for the exploration of the structure-activity relationship (SAR), which is a critical aspect of lead optimization. The SAR study revealed that the nature of the substituent at the C-4 position of the pyran ring significantly influenced the anti-proliferative activity against glioma cells.

| Compound ID | Substituent (R) | Antiproliferative Activity (GL261 cells) |

| 4a | Phenyl | Moderate |

| 4b | 4-Methylphenyl | Moderate |

| 4c | 4-Methoxyphenyl | Moderate |

| 4d | 4-Chlorophenyl | High |

| 4e | 4-Fluorophenyl | Moderate |